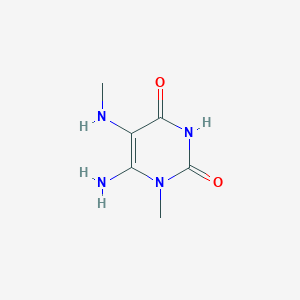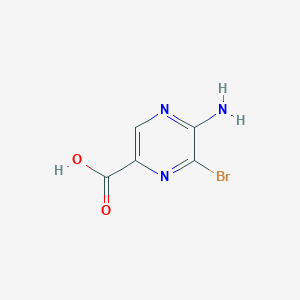
4-甲基-3-硝基苯酚
描述
4-Methyl-3-nitrophenol, also known as 3-Nitro-4-methylphenol, is an organic compound with the molecular formula C7H7NO3. It is a pale yellow crystalline solid that is slightly soluble in water. This compound is used in various chemical syntheses and has applications in different fields such as agriculture and pharmaceuticals .
科学研究应用
4-Methyl-3-nitrophenol has several scientific research applications:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as a standard in the determination of nitrophenols in environmental samples.
Medicine: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the preparation of dyes, pigments, and other industrial chemicals
作用机制
Target of Action
4-Methyl-3-nitrophenol (3M4NP) is a degradation product of the organophosphate insecticide fenitrothion and a major component of diesel exhaust particles . It is known to target various biological systems, including microbial strains capable of degrading 3M4NP , and the female reproductive system, specifically affecting meiosis progression in oocytes .
Mode of Action
The mode of action of 3M4NP involves its interaction with its targets, leading to various changes. For instance, in microbial degradation, enzymes such as PNP 4-monooxygenase (PnpA) and 1,4-benzoquinone reductase (PnpB) play a crucial role . PnpA catalyzes the monooxygenation of 3M4NP to methyl-1,4-benzoquinone (MBQ), and PnpB reduces MBQ to methylhydroquinone (MHQ) .
Biochemical Pathways
The biochemical pathways affected by 3M4NP involve the conversion of 3M4NP to MBQ and then to MHQ . This process is part of the degradation pathway of 3M4NP in certain microbial strains . The enzymes PnpCD, PnpE, and PnpF are likely involved in the lower pathway of 3M4NP catabolism .
Result of Action
The action of 3M4NP results in significant molecular and cellular effects. In the context of oocyte maturation, exposure to 3M4NP has been found to compromise oocyte maturation, disturb spindle stability, induce mitochondrial dysfunction, and trigger early apoptosis in oocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3M4NP. For instance, under aerobic environmental conditions, fenitrothion can degrade rapidly to produce 3M4NP . The presence of certain microbial strains in the environment can also influence the degradation of 3M4NP .
生化分析
Biochemical Properties
4-Methyl-3-nitrophenol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been reported that the microbial degradation of 4-Methyl-3-nitrophenol involves enzymes such as PNP 4-monooxygenase (PnpA) and a 1,4-benzoquinone reductase (PnpB) in Burkholderia sp. strain SJ98 . PnpA catalyzes the monooxygenation of 4-Methyl-3-nitrophenol to methyl-1,4-benzoquinone (MBQ), while PnpB reduces MBQ to methylhydroquinone (MHQ) .
Cellular Effects
The effects of 4-Methyl-3-nitrophenol on cells are significant. It has been found to compromise oocyte maturation, disturb spindle stability, and induce mitochondrial dysfunction . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Methyl-3-nitrophenol involves its interaction with biomolecules and changes in gene expression. As mentioned earlier, PnpA and PnpB play crucial roles in the degradation of 4-Methyl-3-nitrophenol . The compound’s effects on oocyte maturation are also associated with changes in the mRNA levels of mitochondria-related genes .
Temporal Effects in Laboratory Settings
The effects of 4-Methyl-3-nitrophenol can change over time in laboratory settings. For example, the compound’s impact on oocyte maturation was observed during in vitro maturation of mouse oocytes
Dosage Effects in Animal Models
The effects of 4-Methyl-3-nitrophenol can vary with different dosages in animal models. In a study involving castrated immature rats, it was found that exposure to 4-Methyl-3-nitrophenol at doses of 1, 10, or 100 mg/kg for 5 consecutive days had significant effects on the weights of the livers and seminal vesicles, as well as on the concentrations of plasma testosterone .
Metabolic Pathways
4-Methyl-3-nitrophenol is involved in specific metabolic pathways. In Burkholderia sp. strain SJ98, the degradation of 4-Methyl-3-nitrophenol involves the conversion of the compound to MBQ and MHQ, which are then further metabolized .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrophenol can be synthesized through a multi-step process involving nitration and hydrolysis. One common method involves the nitration of m-cresol (3-methylphenol) with nitric acid in the presence of sulfuric acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods: The industrial production of 4-Methyl-3-nitrophenol typically involves the following steps:
Esterification: Cresol is charged into an alkaline solution and heated with phosgene to form a carbonic ester.
Nitration: The ester is then nitrated using a mixture of industrial sulfuric acid and nitric acid.
Hydrolysis: The nitrated product is hydrolyzed with sodium carbonate, followed by acidification with hydrochloric acid to obtain the crude product.
Refining: The crude product is purified through recrystallization.
化学反应分析
Types of Reactions: 4-Methyl-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 4-Methyl-3-aminophenol.
Substitution: Halogenated derivatives such as 4-Methyl-3-bromophenol.
相似化合物的比较
- 2-Nitro-4-hydroxytoluene
- 3-Nitro-p-cresol
- 4-Hydroxy-2-nitrotoluene
Comparison: 4-Methyl-3-nitrophenol is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and applications. Compared to 2-Nitro-4-hydroxytoluene and 3-Nitro-p-cresol, 4-Methyl-3-nitrophenol has distinct chemical properties that make it suitable for specific synthetic and industrial applications .
属性
IUPAC Name |
4-methyl-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXDUKMTVYBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879085 | |
| Record name | 3-NITRO-P-CRESOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS] | |
| Record name | 3-Nitro-p-cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10808 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000632 [mmHg] | |
| Record name | 3-Nitro-p-cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10808 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2042-14-0, 68137-09-7 | |
| Record name | 4-Methyl-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(Or 4)-methyl-3-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068137097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-nitrophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-NITRO-P-CRESOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITRO-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B422HUD6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(2S)-[(2S)-[(2R)-Amino-3-mercapto]-propylamino-(3S)-methyl]pentyloxy-3-phenylpropionyl-methionine Sulfone Isopropyl Ester Bis Hydrchloride](/img/structure/B15599.png)


